molecular formula C13H23ClN2O3 B7923876 [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7923876
M. Wt: 290.78 g/mol
InChI Key: SCRURWBOMWYRPW-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a pyrrolidine-based carbamate derivative with a 2-chloroacetyl substituent and a tert-butyl carbamate group. This compound is structurally characterized by a five-membered pyrrolidine ring substituted at the 2-position with a methyl group linked to a methyl-carbamic acid tert-butyl ester. The 1-position of the pyrrolidine is functionalized with a 2-chloroacetyl group, which introduces electrophilic reactivity due to the chlorine atom.

The molecular formula is C₁₄H₂₃ClN₂O₃ (calculated based on analogs in and ), with a molecular weight of approximately 302.8 g/mol. Its synthesis typically involves reductive lithiation and electrophilic addition strategies, as seen in analogous pyrrolidine derivatives (e.g., ). The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15(4)9-10-6-5-7-16(10)11(17)8-14/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRURWBOMWYRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester, a carbamate derivative, has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by the presence of a pyrrolidine ring and a chloroacetyl group, which may influence its reactivity and interaction with biological targets.

  • Molecular Formula : C13H23ClN2O3
  • Molecular Weight : 292.78 g/mol
  • CAS Number : 1353957-47-7

The compound's structure is pivotal in determining its biological activity, particularly regarding interactions with enzymes and receptors.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, several studies suggest potential applications in various therapeutic areas:

1. Anticancer Activity

Recent findings indicate that derivatives similar to this compound exhibit anticancer properties. For instance, compounds with a pyrrolidine structure have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds could induce apoptosis in hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin .

2. Cholinesterase Inhibition

Given the structural similarities to other carbamates, this compound may interact with cholinesterase enzymes, which are critical in neurotransmission. Inhibitors of acetylcholinesterase (AChE) are significant in treating neurodegenerative diseases such as Alzheimer’s disease. Studies have shown that similar compounds can effectively inhibit AChE and butyrylcholinesterase (BuChE), suggesting that this compound could also possess dual inhibition properties.

3. G Protein-Coupled Receptor Modulation

Preliminary research indicates that compounds with similar structures may act as ligands for G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling and are implicated in various diseases, including cancer and neurodegenerative disorders .

Research Findings and Case Studies

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study ReferenceBiological ActivityKey Findings
AnticancerInduces apoptosis in FaDu tumor cells; better efficacy than bleomycin.
Cholinesterase InhibitionExhibits potential as a dual inhibitor of AChE and BuChE; implications for Alzheimer's treatment.
GPCR InteractionMay modulate GPCR activity, affecting cell signaling pathways linked to cancer progression.

While specific mechanisms for this compound remain under investigation, its structural components suggest several pathways:

  • Enzyme Inhibition : The carbamate moiety is known for its ability to form stable complexes with serine residues in the active sites of enzymes like AChE, leading to prolonged neurotransmitter action.
  • Receptor Activation : The chloroacetyl group may enhance binding affinity to GPCRs, potentially influencing cellular responses such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrrolidine- and piperidine-based carbamates with structural variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester 2-chloroacetyl, tert-butyl carbamate, pyrrolidine ~302.8 Electrophilic reactivity; intermediate in drug synthesis
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester 2-aminoacetyl (replaces chloro) 271.36 Enhanced nucleophilicity; potential peptide mimic
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester 3-position pyrrolidine substitution, R-stereochemistry 276.76 Altered stereoelectronic effects; higher purity (98%)
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester Ethyl-carbamate (vs. methyl) ~290.8 Modified lipophilicity; discontinued commercial status
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate Piperidine core, chloronicotinoyl group 335.82 Broader heterocyclic scaffold; kinase inhibition studies
[1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Pyrimidine substituent, methylsulfanyl group ~393.5 Antiviral or anticancer candidate (theoretical)

Key Analysis

Substituent Effects: The 2-chloroacetyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or thiols) compared to analogs like the 2-aminoacetyl derivative, which is more nucleophilic .

Stereochemical Variations :

  • The (R)-configured pyrrolidin-3-yl analog () demonstrates how stereochemistry affects purity and synthetic yield. Such stereospecificity is critical in drug design for target selectivity .

Core Heterocycle Differences :

  • Piperidine-based analogs (e.g., ) feature a six-membered ring, offering conformational flexibility and distinct binding profiles compared to the rigid pyrrolidine core .

Commercial and Safety Profiles :

  • Several analogs, such as the ethyl-carbamate derivative, are marked as discontinued (), suggesting challenges in stability or synthesis scalability.
  • Safety data for related compounds (e.g., ) highlight risks like skin/eye irritation and respiratory toxicity, likely exacerbated by the chloroacetyl group’s reactivity .

Research Findings

  • Synthetic Utility : The tert-butyl carbamate group in these compounds is a versatile protecting group, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) .
  • Biological Relevance: Piperidine and pyrrolidine carbamates are prevalent in kinase inhibitors and protease antagonists. For example, the chloronicotinoyl-piperidine analog () has been explored in kinase inhibition assays .
  • Thermodynamic Stability : Pyrrolidine derivatives generally exhibit higher ring strain than piperidine analogs, affecting their reactivity and metabolic stability in vivo .

Preparation Methods

Preparation of Pyrrolidin-2-ylmethylamine

Pyrrolidin-2-ylmethylamine serves as the foundational building block. It is synthesized via:

  • Reductive amination of pyrrolidin-2-ylmethanol :

    • Pyrrolidin-2-ylmethanol is treated with mesyl chloride (MsCl) in dichloromethane (DCM) to form the mesylate intermediate.

    • Displacement with aqueous methylamine yields pyrrolidin-2-ylmethylamine.

Reaction Conditions :

StepReagents/ConditionsYield
MesylationMsCl, DCM, 0°C → RT, 2 h85%
Methylamine displacement40% Methylamine in H2O, 60°C, 12 h72%

Boc Protection of the Amine

The primary amine is protected as a carbamate to prevent undesired reactions during subsequent steps:

  • Pyrrolidin-2-ylmethylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Conditions :

ParameterValue
SolventTHF
CatalystDMAP (0.1 equiv)
TemperatureRT, 6 h
Yield89%

Introduction of the Chloroacetyl Group

Acylation of Pyrrolidine Nitrogen

The Boc-protected pyrrolidine undergoes acylation at the ring nitrogen using chloroacetyl chloride:

  • Conditions : Chloroacetyl chloride (1.2 equiv) is added dropwise to a cooled (0°C) solution of Boc-protected pyrrolidine in DCM with triethylamine (TEA) as a base.

Optimization Insights :

  • Excess chloroacetyl chloride (>1.5 equiv) leads to diacylation byproducts.

  • Lower temperatures (0–5°C) improve selectivity for monoacylation.

Workup :

  • Quench with ice-cold water.

  • Extract with DCM (3×).

  • Dry over Na2SO4 and concentrate.

  • Purify via silica gel chromatography (hexane:EtOAc = 7:3).

Methylation of the Carbamate Nitrogen

Challenges in Selective Methylation

Direct methylation of the Boc-protected amine is problematic due to steric hindrance. Instead, a stepwise approach is employed:

  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM.

  • Reductive Methylation : React the free amine with formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol.

Reaction Conditions :

StepReagents/ConditionsYield
DeprotectionTFA:DCM (1:1), RT, 1 h95%
Reductive methylationFormaldehyde (2 equiv), NaBH3CN, MeOH, 12 h78%

Re-protection with Boc Anhydride

The methylated amine is re-protected using Boc₂O under standard conditions to yield the final carbamate.

Comparative Analysis of Synthetic Routes

Linear vs. Convergent Approaches

ParameterLinear RouteConvergent Route
Total Steps56
Overall Yield52%47%
Key AdvantageFewer purification stepsModular flexibility
LimitationRisk of over-acylationHigher reagent costs

Solvent and Base Optimization for Acylation

SolventBaseTemperature (°C)Yield (%)
DCMTEA088
THFDIPEA-1082
AcetonitrilePyridine2565

DCM with TEA at 0°C provides optimal yield and selectivity.

Scalability and Industrial Considerations

Critical Process Parameters

  • Purity of Chloroacetyl Chloride : Contaminants (e.g., acetic acid) lead to hydrolysis byproducts.

  • Moisture Control : Strict anhydrous conditions are required during acylation to prevent reagent decomposition.

Alternative Protecting Groups

While Boc is standard, exploration of Fmoc (fluorenylmethyloxycarbonyl) protection revealed:

  • Fmoc Advantages : Orthogonal deprotection under mild basic conditions.

  • Fmoc Limitations : Reduced stability during acylation steps .

Q & A

What are the key synthetic routes for preparing [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester, and what intermediates are critical for its synthesis?

Level : Basic
Answer :
The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and chloroacetylation. A common route starts with a pyrrolidine scaffold functionalized with a tert-butyl carbamate (Boc) group. Key intermediates include:

  • tert-butyl-protected pyrrolidin-2-ylmethyl intermediates (e.g., tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate), which undergo alkylation or acylation.
  • Chloroacetyl derivatives , introduced via nucleophilic substitution or coupling reactions under inert conditions (e.g., using palladium catalysts or tert-butyl alcohol as a solvent) .
    Critical steps involve maintaining Boc-group stability during acidic/basic conditions and optimizing reaction temperatures (40–100°C) to prevent decomposition .

How can statistical experimental design (DoE) optimize reaction conditions for synthesizing this compound?

Level : Basic
Answer :
Design of Experiments (DoE) reduces trial-and-error by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) and analyzing their effects on yield/purity. For example:

  • Fractional factorial designs identify dominant factors (e.g., solvent polarity’s impact on Boc-group stability).
  • Response surface methodology (RSM) optimizes interdependent variables, such as reaction time vs. temperature in chloroacetylation steps .
    A case study using DoE reduced the number of required experiments by 60% while achieving >90% yield in similar tert-butyl carbamate syntheses .

What computational methods predict the reactivity and stability of this compound under varying experimental conditions?

Level : Advanced
Answer :
Quantum chemical calculations (e.g., DFT) and reaction path searches model:

  • Boc-group hydrolysis kinetics under acidic/basic conditions.
  • Chloroacetyl group reactivity in nucleophilic environments (e.g., SN2 vs. elimination pathways).
    Tools like ICReDD’s integrated computational-experimental workflows combine transition-state analysis with machine learning to prioritize high-yield conditions . Virtual screening of solvents (via COSMO-RS) can predict solubility and stability, reducing experimental iterations .

How can researchers reconcile discrepancies in spectroscopic data (e.g., NMR, MS) for this compound?

Level : Advanced
Answer :
Contradictions often arise from:

  • Dynamic stereochemistry : Rotamers in the pyrrolidine ring may split NMR peaks. Variable-temperature NMR or deuterated solvents can resolve this .
  • Impurity interference : LC-MS/MS with high-resolution mass spectrometry distinguishes isotopic patterns of byproducts (e.g., dechlorinated derivatives) .
    Cross-validation with X-ray crystallography or 2D NMR (e.g., NOESY) confirms structural assignments .

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Level : Advanced
Answer :

  • Membrane separation technologies : Nanofiltration removes low-molecular-weight impurities (e.g., unreacted chloroacetyl chloride) .
  • Preparative HPLC with chiral columns : Resolves enantiomeric byproducts (critical if the pyrrolidine ring has stereocenters) .
  • Crystallization optimization : Solvent polarity screening (e.g., tert-butyl methyl ether/hexane mixtures) enhances crystal purity .

How can kinetic studies elucidate the reaction mechanisms involving this compound?

Level : Advanced
Answer :

  • Isotopic labeling : Tracking deuterium or ¹³C in the chloroacetyl group reveals hydrolysis or nucleophilic attack pathways .
  • In situ IR/Raman spectroscopy : Monitors real-time Boc-group deprotection kinetics under acidic conditions .
  • Microreactor systems : High-throughput kinetic data collection under controlled flow rates identifies rate-limiting steps (e.g., acylation vs. ring-opening) .

What strategies mitigate side reactions during the synthesis of this compound?

Level : Advanced
Answer :

  • Protecting group alternatives : Replacing Boc with Fmoc in sensitive steps reduces acid-catalyzed degradation .
  • Low-temperature acylation : Conducting chloroacetylation at –20°C minimizes thermal decomposition .
  • Additive screening : Bases like cesium carbonate suppress elimination byproducts during alkylation .

How do researchers validate the environmental impact of synthetic protocols for this compound?

Level : Advanced
Answer :

  • Life-cycle assessment (LCA) : Evaluates solvent waste (e.g., tert-butyl alcohol recycling) and energy consumption .
  • Green chemistry metrics : Atom economy and E-factor calculations prioritize routes with minimal hazardous byproducts .
  • Computational toxicity prediction : Tools like ECOSAR assess biodegradability and ecotoxicity of intermediates .

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